molecular formula C18H16N6 B5381568 5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine

5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine

Cat. No. B5381568
M. Wt: 316.4 g/mol
InChI Key: MCCXECPEYPYGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that 5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine exhibits anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits anti-tumor effects by inducing apoptosis in cancer cells. Additionally, it has been found to exhibit anti-viral effects by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine in lab experiments is its ability to selectively inhibit specific enzymes and receptors, making it a useful tool for studying their functions. However, its potential toxicity and limited solubility in aqueous solutions are some of the limitations of using this compound in lab experiments.

Future Directions

There are several future directions for the study of 5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine. One potential direction is the development of novel drug delivery systems using this compound. Another direction is the investigation of its potential use in the treatment of viral infections. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine involves the reaction of 2-bromo-5-ethylpyridine with 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-nitroethylene in the presence of palladium catalyst and triethylamine. The resulting compound is then reduced using hydrogen gas and palladium on carbon, followed by purification using column chromatography.

Scientific Research Applications

5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a drug delivery system.

properties

IUPAC Name

5-ethyl-2-[1-[4-(1,2,4-triazol-1-yl)phenyl]imidazol-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6/c1-2-14-3-8-17(21-11-14)18-20-9-10-23(18)15-4-6-16(7-5-15)24-13-19-12-22-24/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCXECPEYPYGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C2=NC=CN2C3=CC=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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